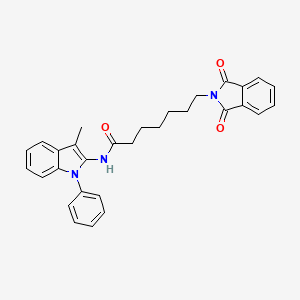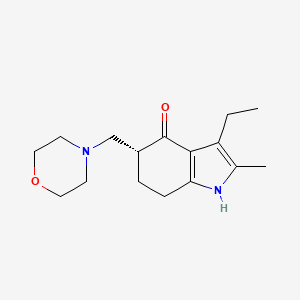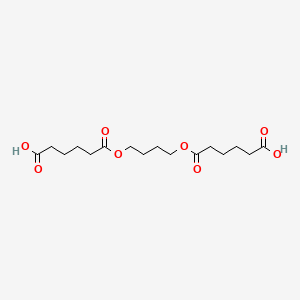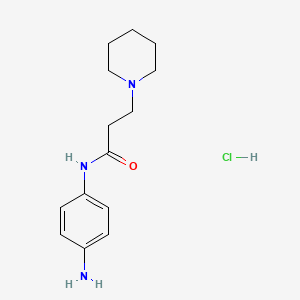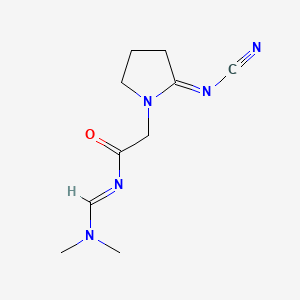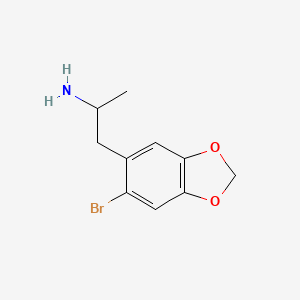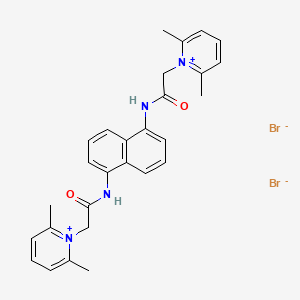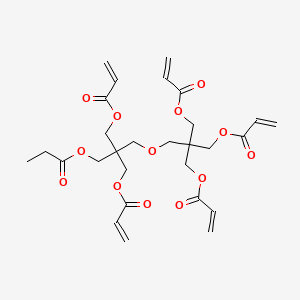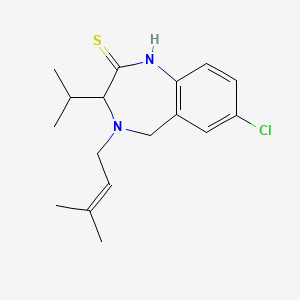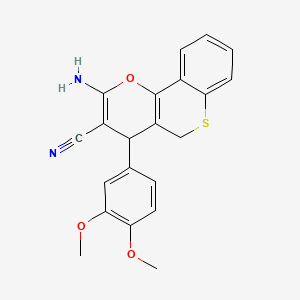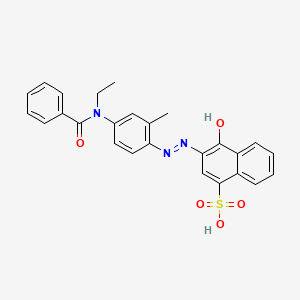
3-((4-(Benzoylethylamino)-2-methylphenyl)azo)-4-hydroxynaphthalene-1-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-(BENZOYLETHYLAMINO)-2-METHYLPHENYL]AZO]-4-HYDROXYNAPHTHALENE-1-SULFONIC ACID is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye in various industrial applications. The compound is also referred to as Acid Red 6 or Supramin Red B .
Métodos De Preparación
The synthesis of 3-[[4-(BENZOYLETHYLAMINO)-2-METHYLPHENYL]AZO]-4-HYDROXYNAPHTHALENE-1-SULFONIC ACID involves a diazotization reaction followed by coupling. The process begins with the diazotization of 3′-Methyl-4′-amino-N-ethylbenzanilide, which is then coupled with 4-Hydroxynaphthalene-1-sulfonic acid . Industrial production methods typically involve large-scale batch processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[[4-(BENZOYLETHYLAMINO)-2-METHYLPHENYL]AZO]-4-HYDROXYNAPHTHALENE-1-SULFONIC ACID has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological systems, it can interact with proteins and nucleic acids, altering their structure and function. The exact molecular pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-[[4-(BENZOYLETHYLAMINO)-2-METHYLPHENYL]AZO]-4-HYDROXYNAPHTHALENE-1-SULFONIC ACID is unique due to its specific chemical structure, which imparts distinct properties such as color and reactivity. Similar compounds include:
- Acid Red 1
- Acid Red 2
- Acid Red 4
- Acid Red 6 (itself)
- Acid Red 8
These compounds share similar azo structures but differ in their substituents, leading to variations in their chemical and physical properties .
Propiedades
Número CAS |
25317-22-0 |
|---|---|
Fórmula molecular |
C26H23N3O5S |
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
3-[[4-[benzoyl(ethyl)amino]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C26H23N3O5S/c1-3-29(26(31)18-9-5-4-6-10-18)19-13-14-22(17(2)15-19)27-28-23-16-24(35(32,33)34)20-11-7-8-12-21(20)25(23)30/h4-16,30H,3H2,1-2H3,(H,32,33,34) |
Clave InChI |
XZVZLEXTMDWIEK-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC(=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)C)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


